

In-Depth Technical Guide: Physicochemical Properties and Applications of CP-LC-0867

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-LC-0867 is a novel, ionizable cationic lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for the delivery of various RNA therapeutics, including messenger RNA (mRNA) and circular RNA (circRNA).[1] Derived from the naturally occurring amino acid homocysteine, CP-LC-0867 is designed to facilitate efficient encapsulation of nucleic acids and promote their delivery into target cells, overcoming key biological barriers.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, formulation strategies, and mechanisms of action of CP-LC-0867, offering valuable insights for researchers and professionals in the field of drug delivery and nucleic acid therapeutics.

Physicochemical Properties of CP-LC-0867

A thorough understanding of the physicochemical properties of **CP-LC-0867** is fundamental to its application in LNP formulations. These properties influence the stability, encapsulation efficiency, and biological activity of the resulting nanoparticles.



Property	Value	Reference
Chemical Name	3-[[4-[[2- (dimethylamino)ethyl]amino]-3- [(2-octyl-1- oxododecyl)amino]-4- oxobutyl]thio]-propanoic acid, 2-ethylhexyl ester	[1]
CAS Number	3040858-96-3	[1]
Molecular Formula	C39H77N3O4S	[1]
Formula Weight	684.1 g/mol	[1]
Purity	≥98%	[1]
Appearance	A 10 mg/ml solution in ethanol	[1]
Solubility	Soluble in ethanol (≥10 mg/ml)	[1]
SMILES	O=C(C(NC(C(CCCCCCCCC))CCCCCCC)=O)CCSCCC(OCCCC)=O)NCCN(C)C	[1]
InChI Key	MHSIWUYCHKAJPY- UHFFFAOYSA-N	[2]

Experimental Protocols Representative Synthesis of CP-LC-0867

While the specific, proprietary synthesis protocol for **CP-LC-0867** is not publicly available, a representative synthetic route can be proposed based on its structure and the known chemistry of similar ionizable lipids derived from amino acids. The synthesis would likely involve a multistep process starting from a protected homocysteine derivative, followed by amide coupling with a lipid tail and subsequent functionalization of the amine and carboxylic acid groups.

Disclaimer: The following is a generalized, representative protocol and may not reflect the exact manufacturing process.



Step 1: Protection of Homocysteine: Commercially available N-Boc-S-trityl-L-homocysteine is a likely starting material, providing protection for the amine and thiol groups.

Step 2: Amide Coupling: The carboxylic acid of the protected homocysteine is activated (e.g., using HATU or EDC/NHS) and reacted with a branched lipid amine (e.g., 2-octyldodecylamine) to form the amide bond.

Step 3: Thiol Deprotection and Michael Addition: The trityl protecting group is removed from the thiol, which is then reacted with a suitable acrylate, such as 2-ethylhexyl acrylate, via a Michael addition to introduce the ester tail.

Step 4: Boc Deprotection and Amine Functionalization: The Boc protecting group is removed from the N-terminus, and the resulting free amine is reacted with an activated carboxylic acid derivative of N,N-dimethylethylenediamine to introduce the ionizable headgroup.

Step 5: Purification: The final product is purified using column chromatography to achieve high purity (≥98%).

Formulation of CP-LC-0867 Lipid Nanoparticles (LNPs)

The formulation of LNPs with **CP-LC-0867** is a critical step in the development of RNA therapeutics. A common method for LNP formation is through microfluidic mixing, which allows for precise control over particle size and polydispersity.

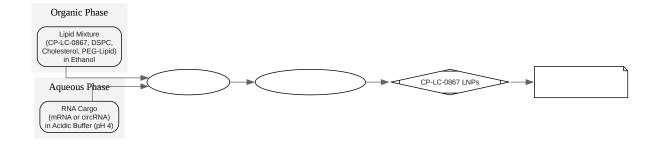
Materials:

- CP-LC-0867 in ethanol
- DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) in ethanol
- · Cholesterol in ethanol
- DMG-PEG 2000 (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) in ethanol
- mRNA or circRNA in an acidic buffer (e.g., 50 mM citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)



Protocol:

- Lipid Mixture Preparation: Prepare a stock solution of the lipid mixture in ethanol. A typical molar ratio for the lipids is 50:10:38.5:1.5 (CP-LC-0867:DSPC:Cholesterol:DMG-PEG 2000).
- RNA Solution Preparation: Dissolve the RNA cargo in the acidic aqueous buffer to the desired concentration.
- Microfluidic Mixing: Set the flow rates of the microfluidic device to achieve a 3:1 aqueous to organic phase ratio. The lipid mixture in ethanol is loaded into one syringe, and the RNA solution is loaded into another.
- LNP Formation: The two solutions are rapidly mixed in the microfluidic cartridge, leading to the self-assembly of the LNPs.
- Dialysis: The resulting LNP solution is dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH, resulting in a stable LNP formulation.
- Characterization: The LNPs are characterized for their size, polydispersity index (PDI), zeta potential, and RNA encapsulation efficiency.



Click to download full resolution via product page

LNP Formulation Workflow



In Vivo Administration and Evaluation

The efficacy of **CP-LC-0867**-formulated LNPs is assessed through in vivo studies, typically in mouse models.

Protocol:

- Animal Models: Use appropriate mouse strains (e.g., C57BL/6 or BALB/c) for the study.
- LNP Administration: Administer the LNP-encapsulated RNA via the desired route, such as intramuscular (I.M.) or intravenous (I.V.) injection. The dosage will depend on the specific application and RNA cargo.
- Monitoring: Monitor the animals for any adverse effects and for the expression of the reporter protein (if a reporter gene is used, e.g., luciferase).
- Immunological Analysis: At predetermined time points, collect blood samples for serum analysis (e.g., antibody titers) and isolate splenocytes or other immune cells to assess T-cell and B-cell responses (e.g., via ELISpot or flow cytometry).[1]
- Data Analysis: Analyze the data to determine the efficacy of the LNP formulation in delivering the RNA and eliciting the desired biological response.

Mechanism of Action

The successful delivery of RNA therapeutics by **CP-LC-0867** LNPs relies on a multi-step mechanism involving cellular uptake, endosomal escape, and, in the case of vaccines, immune activation.

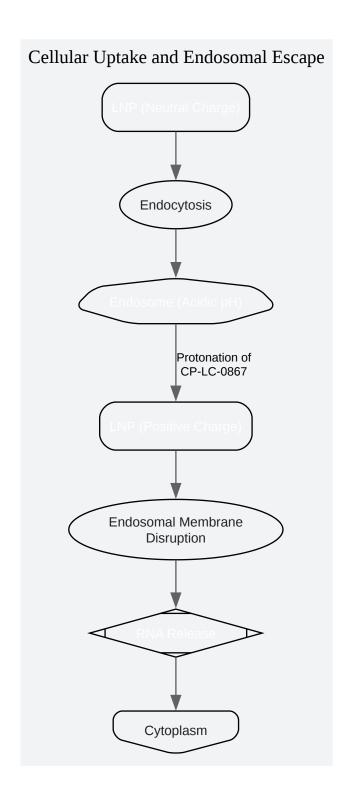
Endosomal Escape

A major hurdle in intracellular drug delivery is the "endosomal escape," where the therapeutic agent must exit the endosome to reach the cytoplasm and exert its effect. Ionizable lipids like **CP-LC-0867** are designed to facilitate this process.

At physiological pH (around 7.4), **CP-LC-0867** is largely neutral, which contributes to the stability of the LNPs in circulation. Upon endocytosis, the LNPs are trafficked into endosomes, where the internal pH is acidic (pH 5.5-6.5). In this acidic environment, the tertiary amine



groups of **CP-LC-0867** become protonated, leading to a net positive charge. This charge promotes the interaction of the LNP with the negatively charged endosomal membrane. The interaction is thought to disrupt the endosomal membrane, potentially through the formation of non-bilayer lipid phases, allowing the RNA cargo to be released into the cytoplasm.





Click to download full resolution via product page

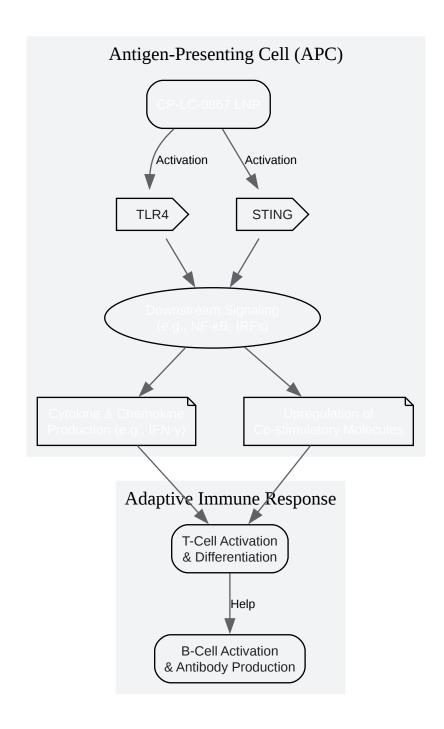
Proposed Mechanism of Endosomal Escape

Immune Activation

Beyond their role in delivery, the lipid components of LNPs, including ionizable lipids, can act as adjuvants, stimulating the innate immune system. This is particularly relevant for vaccine applications. Studies have shown that ionizable lipids can activate innate immune signaling pathways, such as the Toll-like receptor (TLR) and STING (Stimulator of Interferon Genes) pathways.

The activation of these pathways in antigen-presenting cells (APCs), such as dendritic cells and macrophages, leads to the production of pro-inflammatory cytokines and chemokines, and the upregulation of co-stimulatory molecules. This, in turn, promotes the activation and differentiation of T-cells and B-cells, leading to a robust adaptive immune response.[4][5] For instance, LNP-based mRNA vaccines containing **CP-LC-0867** have been shown to increase B-and T-cell responses in mice, as evidenced by increased serum IgG titers and splenocyte IFN-y levels.[1]





Click to download full resolution via product page

Immune Activation Signaling Pathway

Conclusion

CP-LC-0867 is a promising ionizable cationic lipid with well-defined physicochemical properties that make it highly suitable for the formulation of lipid nanoparticles for RNA delivery. Its ability



to facilitate efficient endosomal escape and its inherent adjuvant properties contribute to its effectiveness in both therapeutic and vaccine applications. The experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals working to advance the field of nucleic acid-based medicines. Further research into the precise mechanisms of action and the optimization of LNP formulations containing **CP-LC-0867** will undoubtedly lead to the development of more potent and safer RNA therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. Sapphire North America [sapphire-usa.com]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. Ionizable lipid nanoparticles of mRNA vaccines elicit NF-κB and IRF responses through toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties and Applications of CP-LC-0867]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578267#cp-lc-0867-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com